

Technical Guide: Spectroscopic Data of Methyl 2-bromo-4-nitrobenzoate

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Compound of Interest

Compound Name: *methyl 2-bromo-6-methoxy-4-nitrobenzoate*

CAS No.: 2168241-36-7

Cat. No.: B2944019

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Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Parameter	Specification
IUPAC Name	Methyl 2-bromo-4-nitrobenzoate
CAS Registry Number	100959-22-6
Molecular Formula	C ₈ H ₆ BrNO ₄
Molecular Weight	260.04 g/mol
Appearance	Light yellow solid / crystalline powder
Melting Point	82.0 – 86.0 °C
Solubility	Soluble in CDCl ₃ , DMSO-d ₆ , Ethyl Acetate

Structural Context

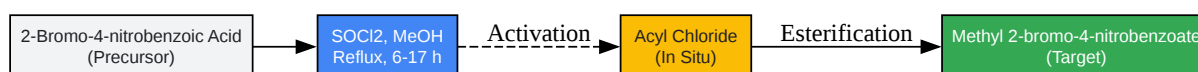
This compound features a trisubstituted benzene ring. The steric and electronic interplay between the ortho-bromo substituent and the para-nitro group creates a distinct spectroscopic signature, particularly in the proton NMR where the H3 proton experiences significant deshielding.

Synthesis & Preparation Context

For Spectroscopic Purity Analysis

To ensure accurate spectroscopic referencing, the compound is typically prepared via the Fischer esterification of 2-bromo-4-nitrobenzoic acid. Impurities from this process (unreacted acid or thionyl chloride byproducts) must be identified in the spectra.

Synthesis Workflow (DOT Visualization)



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Figure 1: Standard synthesis pathway via acyl chloride intermediate, yielding high-purity ester for characterization.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[4][5][10][11][12]

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinct AMX spin system (or ABX depending on resolution) and a sharp methyl singlet.

Shift (δ , ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Justification
8.50	Singlet (s)	1H	-	H-3	Most Deshielded: Located between two strong electron-withdrawing groups (NO_2 and Br). The lack of visible coupling ($J < 1$ Hz) is typical for meta protons in this crowded environment.
8.21	Doublet (d)	1H	$J = 8.4$ Hz	H-5	Ortho to NO_2 : Deshielded by the nitro group; couples with H-6.
7.91	Doublet (d)	1H	$J = 8.4$ Hz	H-6	Ortho to Ester: Deshielded by the carbonyl cone; couples with H-5.
3.97	Singlet (s)	3H	-	$-\text{OCH}_3$	Methyl Ester: Characteristic

sharp singlet
for methoxy
protons
attached to a
carbonyl.

Critical Analysis:

- H-3 Singularity: While technically a doublet (coupling with H-5, $J \sim 2$ Hz), H-3 often appears as a singlet at 400 MHz due to peak broadening or limited resolution. It is the diagnostic peak for the 2-bromo-4-nitro substitution pattern.
- Impurity Flag: A broad singlet >10 ppm would indicate unreacted carboxylic acid.

^{13}C NMR Data (100 MHz, CDCl_3)

The carbon spectrum reveals 8 distinct environments.

Shift (δ , ppm)	Assignment	Environment
165.2	C=O	Carbonyl ester carbon.
149.2	C-4	Aromatic C-ipso to NO_2 . Highly deshielded.
137.9	C-1	Aromatic C-ipso to Ester.
131.7	C-6	Aromatic CH (Ortho to Ester).
129.1	C-3	Aromatic CH (Ortho to Br/ NO_2).
122.1	C-2	Aromatic C-ipso to Br (Heavy atom effect causes upfield shift relative to other substituted carbons).
122.0	C-5	Aromatic CH (Ortho to NO_2).
53.1	$-\text{OCH}_3$	Methoxy carbon.

Mass Spectrometry (MS) Profile[4][8][11]

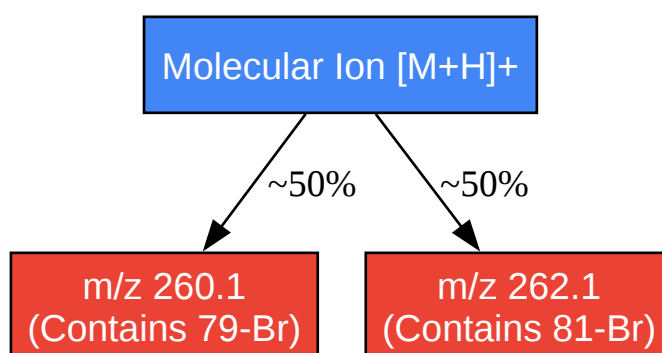
Electrospray Ionization (ESI)[8][12]

- Ionization Mode: Positive (+ve)
- Molecular Ion $[M+H]^+$: 260.1 m/z[1]

Isotopic Signature (Bromine Effect)

Bromine exists as two stable isotopes, ^{79}Br (50.7%) and ^{81}Br (49.3%). This creates a distinctive "doublet" pattern in the mass spectrum for the molecular ion.

- Peak A (^{79}Br): ~260 m/z
- Peak B (^{81}Br): ~262 m/z
- Intensity Ratio: ~1:1



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Figure 2: Expected isotopic distribution pattern for the molecular ion.

Infrared (IR) Spectroscopy

Theoretical Consensus & Characteristic Bands

While specific fingerprint data varies by instrument, the functional groups provide a non-negotiable validation set:

- 1720 – 1740 cm^{-1} : Strong C=O stretch (Ester).

- $1530 \pm 10 \text{ cm}^{-1}$: Strong NO_2 asymmetric stretch.
- $1350 \pm 10 \text{ cm}^{-1}$: Medium NO_2 symmetric stretch.
- $\sim 1280 \text{ cm}^{-1}$: C-O stretch (Ester).
- Note: Absence of broad band at $2500\text{-}3300 \text{ cm}^{-1}$ confirms the absence of the carboxylic acid precursor.

References

- University of Otago. (2022).[2] Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds. (Thesis/Research Output). Contains experimental characterization of Compound 123 (Methyl 2-bromo-4-nitrobenzoate).[2]
- PubChem. (2025).[3] Methyl 2-bromo-4-nitrobenzoate (CID 15833211). National Library of Medicine.
- ChemicalBook. (2024). Methyl 2-bromo-4-nitrobenzoate Properties and Suppliers.

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